molecular formula C9H6F3NO2 B1582294 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene CAS No. 53960-62-6

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Cat. No.: B1582294
CAS No.: 53960-62-6
M. Wt: 217.14 g/mol
InChI Key: CAXVHMDVSKVTID-UHFFFAOYSA-N
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Description

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitrovinyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base, such as ammonium acetate. The reaction is carried out under reflux conditions for several hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrovinyl group can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.

    Pharmaceutical Research: It can be used in the synthesis of potential drug candidates with specific biological activities.

    Chemical Biology: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitrovinyl and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrovinyl group can undergo reduction or oxidation, while the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, affecting the compound’s overall behavior and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrovinyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)benzaldehyde: Lacks the nitrovinyl group, affecting its reactivity and applications.

    1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, leading to variations in chemical behavior.

Uniqueness

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is unique due to the presence of both the nitrovinyl and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound valuable for specific applications in organic synthesis, materials science, and pharmaceutical research.

Properties

IUPAC Name

1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVHMDVSKVTID-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53960-62-6
Record name trans-β-Nitro-2-(trifluoromethyl)-styrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene
Reactant of Route 2
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

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